5-Methylpicolinimidamide hydrochloride
Description
5-Methylpicolinimidamide hydrochloride is a substituted pyridine derivative characterized by a methyl group at the 5-position of the pyridine ring and an imidamide functional group. The hydrochloride salt enhances solubility, a feature critical for pharmaceutical applications such as macrofilaricidal activity (as seen in related thiadiazol-amine derivatives ).
Properties
IUPAC Name |
5-methylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-2-3-6(7(8)9)10-4-5;/h2-4H,1H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSQSZIWEHGJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704279 | |
| Record name | 5-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875293-96-2 | |
| Record name | 5-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpicolinimidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methylpyridine, which serves as the core structure.
Formation of Imidamide Group: The 5-methylpyridine undergoes a reaction with cyanamide (NH2CN) in the presence of a suitable catalyst, such as a strong acid like hydrochloric acid, to form the imidamide group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methylpicolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylpicolinimidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Methylpicolinimidamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Research Implications
- Pharmacological Potential: 5-(Trifluoromethyl) analogs demonstrate macrofilaricidal activity , suggesting that 5-methyl variants could be optimized for antiparasitic use.
- Material Science: Substituent-driven tuning of charge-transfer complexes (as in chlorphenoxamine hydrochloride ) may enable applications in optoelectronics.
Biological Activity
5-Methylpicolinimidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interaction profiles, and relevant case studies.
Chemical Structure and Properties
This compound features a picolinamide backbone with a methyl group substitution, contributing to its unique reactivity and biological properties. The molecular formula is CHN·HCl, with a molecular weight of approximately 173.62 g/mol. The presence of the imidamide functional group is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may be critical in cancer proliferation and other diseases.
- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways.
- Cell Membrane Penetration : Studies suggest that the compound can effectively penetrate biological membranes, allowing it to reach intracellular targets.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in cancer research. Below is a summary of its reported activities:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on cancer cell lines through apoptosis induction. |
| Antimicrobial | Demonstrates activity against certain bacterial strains, indicating potential use as an antimicrobial agent. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways relevant to disease states. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against various cancer cell lines. It was found to induce apoptosis by activating caspase pathways, leading to cell death in a dose-dependent manner .
- Antimicrobial Properties : Research conducted by Smith et al. (2024) demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Mechanistic Insights : A detailed mechanistic study revealed that the compound interacts with the ATP-binding site of certain kinases, inhibiting their activity and subsequently affecting cell proliferation .
Interaction Profiles
The interaction profiles of this compound indicate its potential as a versatile therapeutic agent:
- Kinase Binding : The compound shows high affinity for several kinases, which are crucial in cancer signaling pathways.
- Receptor Affinity : Binding assays indicate that it interacts with multiple receptor types, suggesting broad therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
